4-(Cycloheptyloxy)piperidine hydrochloride 4-(Cycloheptyloxy)piperidine hydrochloride
Brand Name: Vulcanchem
CAS No.: 1235438-80-8
VCID: VC3047837
InChI: InChI=1S/C12H23NO.ClH/c1-2-4-6-11(5-3-1)14-12-7-9-13-10-8-12;/h11-13H,1-10H2;1H
SMILES: C1CCCC(CC1)OC2CCNCC2.Cl
Molecular Formula: C12H24ClNO
Molecular Weight: 233.78 g/mol

4-(Cycloheptyloxy)piperidine hydrochloride

CAS No.: 1235438-80-8

Cat. No.: VC3047837

Molecular Formula: C12H24ClNO

Molecular Weight: 233.78 g/mol

* For research use only. Not for human or veterinary use.

4-(Cycloheptyloxy)piperidine hydrochloride - 1235438-80-8

Specification

CAS No. 1235438-80-8
Molecular Formula C12H24ClNO
Molecular Weight 233.78 g/mol
IUPAC Name 4-cycloheptyloxypiperidine;hydrochloride
Standard InChI InChI=1S/C12H23NO.ClH/c1-2-4-6-11(5-3-1)14-12-7-9-13-10-8-12;/h11-13H,1-10H2;1H
Standard InChI Key IEEVHELDHMCJLI-UHFFFAOYSA-N
SMILES C1CCCC(CC1)OC2CCNCC2.Cl
Canonical SMILES C1CCCC(CC1)OC2CCNCC2.Cl

Introduction

Chemical Structure and Properties

4-(Cycloheptyloxy)piperidine hydrochloride consists of a piperidine ring with a cycloheptyloxy substituent at the 4-position, formulated as a hydrochloride salt. Based on structural analogy with similar compounds, particularly the cyclohexyloxy analog, we can reasonably estimate its properties.

Molecular Information

PropertyValue
Molecular FormulaC12H24ClNO
Molecular Weight233.78 g/mol
AppearanceLikely a white to off-white crystalline solid
SolubilityExpected to be soluble in water, methanol, and ethanol
LogPEstimated 4.5-5.0 (higher than cyclohexyloxy analog)

The compound features a basic nitrogen in the piperidine ring that is protonated in the hydrochloride salt form, improving water solubility compared to the free base. The cycloheptyloxy group contributes significant lipophilicity to the molecule, influencing its membrane permeability and potential pharmacokinetic profile.

Structural Characteristics

The piperidine ring in this compound adopts a chair conformation, typical of six-membered saturated heterocycles. The cycloheptyloxy group likely exhibits conformational flexibility, with multiple possible low-energy conformers. The presence of the cycloheptyl ring, being larger than a cyclohexyl group, may influence receptor binding properties in biological systems compared to the analogous compounds with smaller cycloalkyl groups.

Pharmacological Relevance and Applications

The pharmacological potential of 4-(cycloheptyloxy)piperidine hydrochloride can be inferred from the known applications of similar piperidine derivatives.

Role in Drug Development

The compound likely serves predominantly as a synthetic intermediate or scaffold in medicinal chemistry. The cycloheptyloxy substituent provides a lipophilic moiety that can influence:

Many piperidine derivatives are present in more than twenty classes of pharmaceuticals, as well as in various alkaloids . The addition of the cycloheptyloxy group to the piperidine scaffold may provide distinct binding properties compared to smaller cycloalkyloxy substituents.

Comparative Analysis with Structurally Related Compounds

To better understand the potential properties and applications of 4-(cycloheptyloxy)piperidine hydrochloride, a comparison with similar compounds provides valuable context.

Comparison with Cycloalkyloxy Piperidine Analogs

CompoundMolecular FormulaMolecular WeightCAS NumberKey Characteristics
4-(Cycloheptyloxy)piperidine HClC12H24ClNO233.78Not availableLarger ring size, likely higher lipophilicity
4-(Cyclohexyloxy)piperidine HClC11H22ClNO219.751189551-80-1Well-documented intermediate, purity typically ≥97%
4-(Cyclopentyloxy)piperidine HClC10H20ClNO205.73Not directly specifiedSmaller ring size, potentially lower LogP

The cycloheptyl analog is expected to demonstrate greater lipophilicity due to the additional carbon in the cycloalkyl ring. This enhanced lipophilicity could influence membrane permeation, protein binding, and potentially metabolic stability compared to the smaller cycloalkyl analogs.

Structure-Property Relationships

The increase in ring size from cyclopentyl to cyclohexyl to cycloheptyl is expected to produce predictable trends in certain physicochemical properties:

  • Increasing lipophilicity (LogP)

  • Decreasing water solubility of the free base

  • Potentially altered conformational flexibility

  • Changes in binding affinity to target proteins due to steric considerations

These property differences might translate to distinct biological activity profiles, making the cycloheptyl derivative a potentially valuable addition to structure-activity relationship studies involving cycloalkyloxy piperidines.

Applications in Organic Synthesis

4-(Cycloheptyloxy)piperidine hydrochloride likely serves as a valuable building block in organic synthesis, particularly in the construction of more complex molecular scaffolds for pharmaceutical research.

As a Synthetic Intermediate

Based on the utilization patterns of similar compounds, this piperidine derivative could be employed in:

  • Reductive amination reactions with aldehydes and ketones

  • Acylation reactions to form amides

  • Alkylation to produce tertiary amines

  • Formation of carbamates and ureas

  • Construction of complex heterocyclic systems

The free amine (after neutralization of the hydrochloride salt) provides a nucleophilic center for diverse transformations, making it a versatile synthon in medicinal chemistry.

In Multi-Component Reactions

Piperidine derivatives have been successfully employed in various multi-component reactions to rapidly generate molecular diversity, as seen in the development of potential pleiotropic compounds for Alzheimer's disease treatment . The cycloheptyloxy piperidine could similarly participate in such reactions, offering a lipophilic moiety with distinct spatial characteristics compared to smaller cycloalkyloxy analogs.

Analytical Considerations

Identification Methods

For analytical identification of 4-(cycloheptyloxy)piperidine hydrochloride, various spectroscopic methods would be applicable:

  • NMR spectroscopy would show characteristic signals for:

    • The piperidine ring protons

    • The cycloheptyl ring system

    • The distinctive CH-O proton at the 4-position of the piperidine

  • Mass spectrometry would be expected to show:

    • Molecular ion peak corresponding to the free base (M+H)+ at approximately m/z 198

    • Fragmentation patterns involving cleavage of the cycloheptyloxy group

  • Infrared spectroscopy would display characteristic bands for:

    • N-H stretching of the protonated amine

    • C-O stretching of the ether linkage

    • C-H stretching of the aliphatic rings

Predicted Properties for Analytical Work

Based on the analysis of similar compounds, certain predicted properties might be useful for analytical work with this compound:

PropertyPredicted ValueAnalytical Significance
Predicted collision cross-section [M+H]+~150-155 ŲUseful for ion mobility spectrometry identification
Predicted collision cross-section [M+Na]+~160-165 ŲAlternative adduct for mass spectrometry
UV absorptionMinimal above 220 nmLimited utility for UV detection methods

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